N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves the condensation of 1,3-benzothiazole derivatives with quinazolinone derivatives under specific reaction conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promising antibacterial and antifungal activities.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its unique combination of benzothiazole and quinazolinone moieties, which confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C20H18N4O4S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H18N4O4S/c1-27-15-9-12-14(10-16(15)28-2)21-11-24(19(12)26)8-7-18(25)23-20-22-13-5-3-4-6-17(13)29-20/h3-6,9-11H,7-8H2,1-2H3,(H,22,23,25) |
InChI Key |
QTAWWPXOIMXWCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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